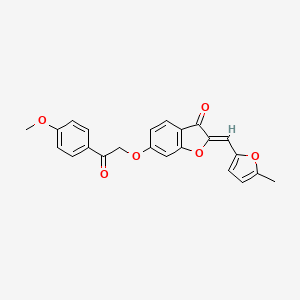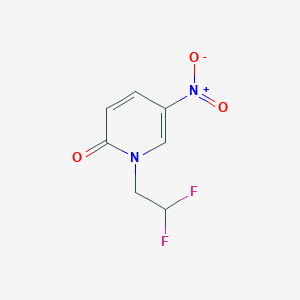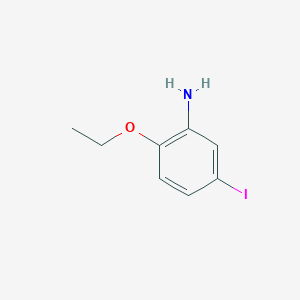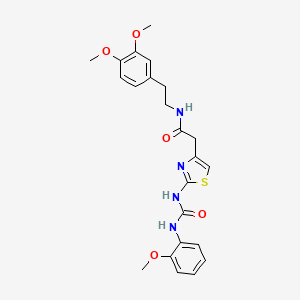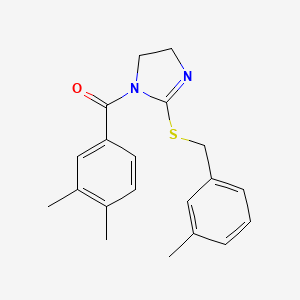
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C28H27N3O2 and its molecular weight is 437.543. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antiproliferative Activities
This compound is part of a broader class of compounds that have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. A specific derivative within this class showed significant activity against nasopharyngeal carcinoma cell lines, highlighting its potential for cancer therapy. The compound exhibited specific cytotoxicity against these cell lines without affecting peripheral blood mononuclear cells at concentrations up to 50 μM, indicating its selective antitumor activity (I‐Li Chen et al., 2013).
Reactions with Isoelectric Bifunctional Aromatic Amines
Another study explored the chemical reactivity of related compounds, focusing on the synthesis of angular heterocyclic compounds. This research provides insights into the chemical versatility and potential applications of these compounds in synthesizing complex molecular structures, which could be useful in developing new therapeutic agents (N. Agarwal & R. Mital, 1976).
Electrophilic Aromatic Reactivities
Further research has been conducted on the electrophilic reactivities of isoquinoline derivatives through the study of 1-(isoquinolyl)ethyl acetates. This study offers valuable information on the electrophilic reactivity patterns of these compounds, contributing to our understanding of their chemical behavior and potential in synthesis and drug design (E. Glyde & R. Taylor, 1975).
Aldosterone Synthase Inhibition
Isoquinoline derivatives have also been investigated for their role in inhibiting aldosterone synthase, a key enzyme in the biosynthesis of aldosterone. This research aims at developing new treatments for conditions related to aldosterone overproduction, such as hypertension and heart failure. The study identified compounds with significant inhibitory activity and selectivity toward aldosterone synthase, demonstrating the therapeutic potential of these compounds (S. Lucas et al., 2008).
Synthesis of Pyridine and Fused Pyridine Derivatives
The reaction of specific derivatives with various reagents has led to the synthesis of a new series of pyridine and fused pyridine derivatives. This research underscores the compound's utility in creating diverse molecular structures, which could find applications in drug discovery and development (S. A. Al-Issa, 2012).
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2/c32-28(20-33-26-12-11-21-6-1-3-8-23(21)16-26)30-18-27(24-10-5-14-29-17-24)31-15-13-22-7-2-4-9-25(22)19-31/h1-12,14,16-17,27H,13,15,18-20H2,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJOUMBOEOAYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)COC3=CC4=CC=CC=C4C=C3)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2500691.png)
![benzyl (2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)carbamate](/img/structure/B2500692.png)
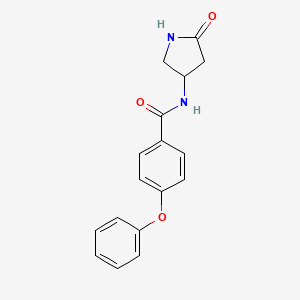
![3-Benzyl-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2500694.png)
![N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2500697.png)
![7-acetyl-3-(2,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

